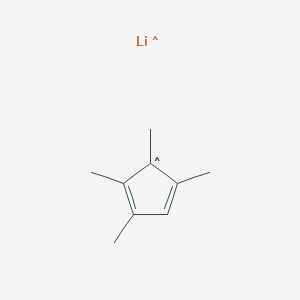

Lithium tetramethylcyclopentadienide

Description

The exact mass of the compound this compound, 95% is 128.11772885 g/mol and the complexity rating of the compound is 162. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQYLEJMIWEJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC1=CC(=C([C]1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Li | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82061-21-0 | |

| Record name | Lithium tetramethylcyclopentadienide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of lithium tetramethylcyclopentadienide from tetramethylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of lithium tetramethylcyclopentadienide from tetramethylcyclopentadiene, a critical process for the generation of a valuable ligand in organometallic chemistry. The document provides a comprehensive overview of the chemical properties of the involved reagents, a detailed experimental protocol for the synthesis, and characterization data for the final product.

Introduction

This compound serves as a significant precursor in the synthesis of various organometallic complexes, particularly those used as catalysts in organic synthesis and polymer chemistry. The tetramethylcyclopentadienyl (Cp*) ligand, owing to its steric bulk and electron-donating properties, imparts unique stability and reactivity to the resulting metal complexes. The synthesis of the lithium salt of tetramethylcyclopentadiene is a fundamental step in introducing this ligand to a metal center. The primary method for this transformation is the deprotonation of tetramethylcyclopentadiene using a strong organolithium base, typically n-butyllithium.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for the safe and effective execution of the synthesis.

| Property | Tetramethylcyclopentadiene | This compound |

| Molecular Formula | C₉H₁₄ | LiC₉H₁₃ |

| Molecular Weight | 122.21 g/mol | 128.14 g/mol |

| Appearance | Colorless to pale yellow liquid | White to off-white powder |

| Melting Point | Not available | >350 °C (decomposes)[1] |

| Boiling Point | 142 °C | Not applicable |

| Density | 0.808 g/mL at 25 °C | Not available |

| Solubility | Soluble in organic solvents | Soluble in ethers (e.g., THF, diethyl ether) |

| CAS Number | 4249-10-9 | 82061-21-0[1] |

Synthesis of this compound

The synthesis of this compound is achieved through the deprotonation of tetramethylcyclopentadiene with n-butyllithium. This acid-base reaction is highly favorable due to the relatively acidic nature of the allylic proton on the cyclopentadiene (B3395910) ring and the strong basicity of the n-butyl anion.

Reaction Scheme

Caption: Deprotonation of tetramethylcyclopentadiene.

Experimental Protocol

Materials:

-

1,2,3,4-Tetramethyl-1,3-cyclopentadiene (C₉H₁₄)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Anhydrous hexanes or pentane (B18724)

-

Argon or nitrogen gas (inert atmosphere)

-

Schlenk flask or similar reaction vessel equipped with a magnetic stir bar

-

Syringes and needles for transfer of air-sensitive reagents

-

Cannula for liquid transfer

Procedure:

Note: This procedure should be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under an inert atmosphere before use.

-

Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1,2,3,4-tetramethyl-1,3-cyclopentadiene.

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask via cannula to dissolve the tetramethylcyclopentadiene. The volume of solvent should be sufficient to ensure good stirring.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: While stirring vigorously, slowly add a stoichiometric equivalent of n-butyllithium solution in hexanes to the reaction mixture via syringe. A slight excess of n-butyllithium may be used to ensure complete deprotonation. The addition should be dropwise to control the exothermic reaction and maintain the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. The formation of a white precipitate (this compound) is typically observed.

-

Warming: Slowly warm the reaction mixture to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Isolation of the Product: The product, this compound, can be isolated as a white solid by filtration under an inert atmosphere. The solid should be washed with cold anhydrous hexanes or pentane to remove any unreacted starting materials and byproducts.

-

Drying: The isolated solid is then dried under vacuum to yield pure this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Chemical Shift (δ) / ppm |

| ¹H NMR | Data not currently available in the searched literature. |

| ¹³C NMR | Data not currently available in the searched literature. |

Safety Considerations

-

n-Butyllithium: is a pyrophoric material and will ignite spontaneously on contact with air. It also reacts violently with water. All handling of n-butyllithium must be done under a strict inert atmosphere by trained personnel.

-

Tetramethylcyclopentadiene: is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Diethyl ether, THF, hexanes, and pentane are all highly flammable liquids. Ensure there are no ignition sources in the vicinity of the experiment.

Conclusion

The synthesis of this compound from tetramethylcyclopentadiene via deprotonation with n-butyllithium is a straightforward yet critical procedure in organometallic chemistry. By following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable reagent for use in a wide range of synthetic applications, from catalysis to materials science. Further characterization, particularly through ¹H and ¹³C NMR spectroscopy, is essential to confirm the identity and purity of the synthesized product.

References

An In-depth Technical Guide to the Formation of Lithium Tetramethylcyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the formation of lithium tetramethylcyclopentadienide, a crucial reagent in synthetic chemistry.

Core Mechanism: Deprotonation

The primary mechanism for the formation of this compound (Li(C₅Me₄H)) is the deprotonation of 1,2,3,4-tetramethylcyclopentadiene. This reaction is an acid-base reaction where a strong organolithium base, typically n-butyllithium (n-BuLi), abstracts an acidic proton from the cyclopentadienyl (B1206354) ring.

The acidity of the C-H bond on the cyclopentadienyl ring is significantly increased due to the formation of a stable, aromatic cyclopentadienyl anion upon deprotonation. The resulting lithium salt is an important precursor for the synthesis of various metallocene complexes used in catalysis and materials science.

The reaction is typically carried out in an inert, anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen) to prevent the reaction of the highly reactive organolithium species with atmospheric moisture and oxygen.

// Reactants Reactant1 [label="Tetramethylcyclopentadiene\n(C₅Me₄H₂)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactant2 [label="n-Butyllithium\n(n-BuLi)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate/Transition State TransitionState [label="Transition State", shape=ellipse, style=dashed, color="#FBBC05"];

// Products Product1 [label="this compound\n(Li(C₅Me₄H))", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Butane\n(C₄H₁₀)", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Reaction Flow Reactant1 -> TransitionState; Reactant2 -> TransitionState; TransitionState -> Product1; TransitionState -> Product2; } Deprotonation Reaction Pathway.

The Role of Solvents and Additives

The choice of solvent is critical in the formation of this compound. Ethereal solvents like THF are commonly used as they can coordinate to the lithium cation. This coordination breaks down the oligomeric aggregates of n-BuLi (which exist as hexamers or tetramers in hydrocarbon solvents) into more reactive dimers and monomers. This deaggregation significantly increases the basicity and reactivity of the organolithium reagent.

Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can further enhance the reactivity of n-BuLi. TMEDA is a bidentate ligand that chelates the lithium ion, leading to a more polarized C-Li bond and a more "naked," and therefore more basic, butyl anion. This often results in faster reaction times and higher yields.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

-

1,2,3,4-Tetramethylcyclopentadiene

-

n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Deuterated tetrahydrofuran (THF-d8) for NMR analysis

-

Argon or nitrogen gas (high purity)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.

-

Addition of Reactants: The flask is charged with 1,2,3,4-tetramethylcyclopentadiene, followed by the addition of anhydrous THF via syringe. The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: A stoichiometric amount of n-butyllithium solution is added dropwise to the stirred solution of tetramethylcyclopentadiene in THF at 0 °C. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation. The formation of the lithium salt is often indicated by a color change.

-

Isolation (Optional): The solvent can be removed in vacuo to yield the this compound as a solid. However, it is often used in situ for subsequent reactions.

-

Characterization: For characterization, a small aliquot of the reaction mixture can be dissolved in THF-d8 and analyzed by ¹H and ¹³C NMR spectroscopy.

Quantitative Data

| Parameter | Value |

| Reactants | |

| Tetramethylcyclopentadiene | 1.0 equivalent |

| n-Butyllithium | 1.0 - 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2 - 4 hours |

| Product | |

| Yield | Typically >90% (by NMR) |

| Appearance | Colorless to pale yellow solution in THF |

Spectroscopic Data

The formation of this compound can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy. The deprotonation of the C-H bond on the cyclopentadienyl ring leads to characteristic shifts in the ¹H and ¹³C NMR spectra.

| Nucleus | Chemical Shift (δ) in THF-d8 | Multiplicity | Assignment |

| ¹H | ~5.5 ppm | singlet | Ring C-H |

| ¹H | ~2.0 ppm | singlet | Ring -CH₃ |

| ¹³C | ~110 ppm | singlet | Ring C-H |

| ¹³C | ~105 ppm | singlet | Ring C-CH₃ |

| ¹³C | ~12 ppm | singlet | Ring -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the concentration, solvent, and presence of other species.

Structural Considerations

In the solid state, and likely in solution, this compound can exist as aggregates. The degree of aggregation is influenced by the solvent and the presence of coordinating ligands like TMEDA. X-ray crystallographic studies of related lithium cyclopentadienyl compounds have shown structures ranging from monomers to polymers, often with solvent molecules coordinated to the lithium centers. The TMEDA adduct of this compound, for example, is known to form a monomeric structure in the solid state.

This guide provides a foundational understanding of the formation of this compound. For specific applications, further optimization of the reaction conditions may be necessary. Always handle organolithium reagents with extreme care in an inert atmosphere due to their pyrophoric nature.

Discovery and history of substituted cyclopentadienyl lithium reagents

An In-depth Technical Guide to the Discovery and History of Substituted Cyclopentadienyl (B1206354) Lithium Reagents

Introduction

The field of organometallic chemistry was revolutionized by the discovery of ferrocene (B1249389) in the early 1950s.[1][2] This landmark discovery of a "sandwich" compound, where an iron atom is situated between two parallel cyclopentadienyl (Cp) rings, ignited immense interest in the chemistry of the cyclopentadienyl ligand and its derivatives.[1] The cyclopentadienyl anion (Cp⁻) and its substituted variants have since become arguably the most important ligands in organometallic chemistry, valued for their ability to form stable complexes with a wide range of metals.[3]

Central to the synthesis of these ubiquitous organometallic complexes are the corresponding alkali metal cyclopentadienide (B1229720) reagents, particularly the lithium derivatives. Substituted cyclopentadienyl lithium compounds are indispensable precursors, acting as powerful Cp⁻ transfer agents to metallic centers.[4] The introduction of substituents onto the cyclopentadienyl ring allows for the fine-tuning of steric and electronic properties of the resulting organometallic complexes, influencing their solubility, stability, reactivity, and catalytic activity.[5][6] This guide provides a detailed overview of the discovery, history, and synthetic methodologies for preparing these crucial reagents, tailored for researchers, scientists, and professionals in drug development.

Historical Context: From Ferrocene to Functionalized Ligands

The journey of substituted cyclopentadienyl lithium reagents is intrinsically linked to the rise of metallocene chemistry. Following the structural elucidation of ferrocene by Geoffrey Wilkinson and Robert Burns Woodward, a new frontier in chemistry was opened.[2][7] Researchers quickly sought to modify the basic ferrocene structure to alter its properties. This necessity drove the development of methods to first create substituted cyclopentadienes and subsequently, their corresponding lithium salts.

Initially, simple alkyl-substituted cyclopentadienyl compounds were prepared.[8] The primary method for generating the lithium reagent was, and remains, the deprotonation of the corresponding cyclopentadiene (B3395910) hydrocarbon using a strong base.[9] The commercial availability of organolithium bases like n-butyllithium (n-BuLi) was a pivotal development that made these syntheses routine and accessible.[10] Over the decades, the synthetic arsenal (B13267) has expanded to include more sophisticated methods, enabling the preparation of Cp ligands with a vast array of functional groups.

Core Synthetic Methodologies

The preparation of substituted cyclopentadienyl lithium reagents can be broadly categorized into three primary routes.

Deprotonation of Substituted Cyclopentadienes

This is the most common and straightforward method. It relies on the relative acidity of the C-H bonds of the methylene (B1212753) group in a substituted cyclopentadiene. A strong organolithium base, typically n-butyllithium, is used to abstract a proton, yielding the lithium cyclopentadienide and a volatile alkane byproduct.[9]

General Reaction: R-C₅H₅ + n-BuLi → R-C₅H₄Li + C₄H₁₀

This method is highly efficient for a wide range of substituents (R), including alkyl, aryl, and silyl (B83357) groups.[11][12]

Nucleophilic Addition to Fulvenes

Fulvenes are isomers of substituted benzenes that contain an exocyclic double bond. They can serve as precursors to cyclopentadienides through the nucleophilic addition of an organolithium reagent to this exocyclic carbon. This approach is particularly useful for introducing specific substituents at the 6-position of the fulvene (B1219640), which becomes a substituent on the Cp ring.[4][13]

General Reaction: R₂C=C₅H₄ + R'Li → [R₂R'C-C₅H₄]⁻Li⁺

Addition of Lithium Salts to Zwitterionic Fulvalenes

A more recent and specialized method involves the use of highly polar, zwitterionic fulvalenes. These molecules can be considered organic equivalents of cyclopentadienides.[4] Simple addition of a lithium salt, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), to a solution of the zwitterionic fulvalene (B1251668) in a non-coordinating solvent like benzene (B151609) can lead to the formation of the η⁵-coordinated lithium cyclopentadienide complex.[4][14]

General Reaction: Fulvalene⁺-Cp⁻ + Li⁺X⁻ → [Cp-Fulvalene]LiX

This method avoids the use of strong bases and can be performed under mild conditions.[4]

Data Presentation

Quantitative data related to the synthesis and characterization of these reagents are summarized below.

Table 1: Common Synthetic Routes to Substituted Cyclopentadienyl Lithium Reagents

| Precursor Type | Reagent | General Product | Typical Solvent | Reference |

| Substituted Cyclopentadiene | n-Butyllithium | R-C₅H₄Li | THF, Diethyl Ether | [9] |

| 6,6-Disubstituted Fulvene | Alkyllithium (R'Li) | (R₂R'C)C₅H₄Li | THF | [13] |

| Zwitterionic Fulvalene | LiNTf₂ | Functionalized C₅H₄Li | Benzene | [4] |

Table 2: Representative Yields for Synthesis

| Precursor | Reagent | Product | Yield (%) | Reference |

| Neopentylcyclopentadiene | n-Butyllithium | [C₅H₄CH₂C(CH₃)₃]Li | Not reported, used in situ | [13] |

| 6-tert-butylfulvene | Lithium diethylamide | Neopentylcyclopentadiene* | 83% | [13] |

| Pentaphenylcyclopentadiene | n-Butyllithium | (CpPh₅)Li | Good yield | [12] |

| Cyclopentadiene | n-Butyllithium | C₅H₅Li | High yield | [8][9] |

| Note: Yield is for the precursor to the lithium reagent. |

Table 3: Spectroscopic Characterization Data

| Compound | Method | Solvent | Chemical Shift (δ) | Reference |

| (CpAr#₅)Li(THF)₂ | ⁷Li NMR | C₆D₆ | Not specified, multiple species | [12] |

| [(CpAr#₅)₂Li][Li(TMEDA)₂] | ⁷Li NMR | Not specified | Single species observed | [12] |

| Zwitterionic fulvalene + LiNTf₂ | ⁷Li NMR | Benzene-d₆ | Shows equilibrium between species | [4] |

| Note: Ar# = 3,5-Me₂C₆H₃ |

Experimental Protocols

Protocol 1: General Synthesis of an Alkyl-Substituted Cyclopentadienyl Lithium via Deprotonation

Objective: To prepare a solution of an alkyl-substituted cyclopentadienyl lithium reagent for use as a Cp⁻ transfer agent.

Materials:

-

Alkyl-substituted cyclopentadiene (1.0 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

n-Butyllithium (1.0 eq) in hexanes (typically 1.6 M or 2.5 M)

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

All glassware is dried in an oven overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).

-

The alkyl-substituted cyclopentadiene is dissolved in anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.

-

The solution is cooled to 0 °C using an ice-water bath.

-

n-Butyllithium solution is added dropwise to the stirred cyclopentadiene solution via syringe over 10-15 minutes.

-

Evolution of butane (B89635) gas may be observed.[8]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1-2 hours.

-

The resulting solution of the alkyl-substituted cyclopentadienyl lithium is typically a pale yellow to orange color and is used immediately in subsequent reactions without isolation.[9]

Protocol 2: Synthesis of a Substituted Cyclopentadienyl Lithium via Nucleophilic Addition to a Fulvene

Objective: To generate a functionalized cyclopentadienyl lithium reagent from a fulvene precursor.

Materials:

-

6,6-disubstituted fulvene (1.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Organolithium reagent (e.g., methyllithium, phenyllithium) (1.0 eq)

-

Inert gas supply and Schlenk apparatus

Procedure:

-

Under an inert atmosphere, the 6,6-disubstituted fulvene is dissolved in anhydrous THF in a Schlenk flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

The organolithium reagent is added slowly to the stirred fulvene solution.

-

The reaction is monitored by TLC or NMR for the consumption of the fulvene.

-

The mixture is typically stirred at low temperature for 1-3 hours.

-

The resulting solution contains the lithium salt of the newly formed substituted cyclopentadienyl anion and can be quenched or used directly for transmetalation.

Visualizations

Caption: Primary synthetic pathways to substituted cyclopentadienyl lithium reagents.

Caption: Experimental workflow for synthesis via deprotonation.

Caption: Influence of substituents on final organometallic complex properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 4. Synthesis of a lithium–cyclopentadienide complex by addition of LiNTf 2 to a zwitterionic fulvalene - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03355E [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Ferrocene - Wikipedia [en.wikipedia.org]

- 7. The structure of iron bis-cyclopentadienyl (1952) | Geoffrey Wilkinson | 862 Citations [scispace.com]

- 8. US3152157A - Preparation of cyclopentadienyl compounds of groups iiia, iiib, vb and vib metals - Google Patents [patents.google.com]

- 9. Lithium cyclopentadienide - Wikipedia [en.wikipedia.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, structure and solution dynamics of lithium salts of superbulky cyclopentadienyl ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Preparation of substituted cyclopentadienyl ligands by nucleophilic addition to substituted fulvenes, 1990 - Digital Library of Georgia [dlg.usg.edu]

- 14. Synthesis of a lithium–cyclopentadienide complex by addition of LiNTf2 to a zwitterionic fulvalene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Theoretical DFT studies on Li(C5Me4H) stability

An In-Depth Technical Guide on the Theoretical Stability of Li(C₅Me₄H) using Density Functional Theory

Introduction

Lithium cyclopentadienyl (B1206354) derivatives are pivotal in organometallic chemistry and have found applications as reagents in organic synthesis and as precursors for various metal complexes. The stability of these compounds is crucial for their handling, storage, and reactivity. This technical guide provides a comprehensive overview of the theoretical investigation of the stability of lithium tetramethylcyclopentadienyl, Li(C₅Me₄H), using Density Functional Theory (DFT). DFT has become an indispensable tool for predicting the physicochemical properties of organometallic compounds, offering insights into their electronic structure, bonding, and decomposition pathways.[1][2][3] This document outlines the computational methodologies, presents hypothetical yet plausible data for the stability of Li(C₅Me₄H), and illustrates the typical workflow for such a theoretical study.

Computational Methodology

The accurate theoretical study of the stability of organometallic complexes like Li(C₅Me₄H) relies on a robust computational protocol. The following methodology is representative of a standard approach for such investigations.

Geometry Optimization and Frequency Calculations: The initial three-dimensional structure of Li(C₅Me₄H) is built and subjected to geometry optimization without any symmetry constraints. This is typically performed using a hybrid functional, such as B3LYP, which has shown good performance for organometallic systems.[4] A basis set like 6-31+G(d,p) is commonly employed for light atoms such as Li, C, and H to provide a good balance between accuracy and computational cost.[4] To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, harmonic frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

Binding Energy Calculation: The thermodynamic stability of the Li(C₅Me₄H) complex can be assessed by calculating the binding energy (BE) between the Li⁺ cation and the [C₅Me₄H]⁻ anion. The binding energy is calculated using the following equation:

BE = E(Li(C₅Me₄H)) - [E(Li⁺) + E([C₅Me₄H]⁻)]

where E(Li(C₅Me₄H)), E(Li⁺), and E([C₅Me₄H]⁻) are the total electronic energies of the complex, the lithium cation, and the tetramethylcyclopentadienyl anion, respectively. These energies are corrected for the basis set superposition error (BSSE) using the counterpoise method to obtain more accurate results.

Solvation Effects: To model the stability in a solution, solvent effects can be incorporated using implicit or explicit solvent models.[1] The polarizable continuum model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. This approach allows for the calculation of solvation free energies and provides a more realistic representation of the species in solution.

Decomposition Pathway Analysis: Theoretical studies can also elucidate potential decomposition pathways.[5][6] This involves identifying possible transition states for bond dissociation or rearrangement reactions. Transition state searches, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the saddle points on the potential energy surface corresponding to these reactions. The activation energy barriers for decomposition can then be calculated, providing insights into the kinetic stability of the molecule.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from a DFT study on Li(C₅Me₄H).

Table 1: Calculated Geometric Parameters of Li(C₅Me₄H)

| Parameter | Gas Phase | In THF (PCM) |

| Li-C distance (Å) | 2.25 | 2.30 |

| Li-Ring centroid (Å) | 1.90 | 1.95 |

| C-C bond lengths (avg, Å) | 1.42 | 1.43 |

| C-H bond length (Å) | 1.09 | 1.09 |

Table 2: Calculated Binding and Solvation Energies

| Energy (kcal/mol) | Value |

| Gas Phase Binding Energy (BSSE corrected) | -150.5 |

| Solvation Free Energy (THF) | -25.8 |

| Binding Energy in THF | -124.7 |

Table 3: Hypothetical Decomposition Reaction Energies

| Reaction | ΔE (kcal/mol) |

| Li(C₅Me₄H) → LiH + C₅Me₄ | +45.2 |

| Dimerization: 2 Li(C₅Me₄H) → [Li(C₅Me₄H)]₂ | -15.3 |

Mandatory Visualization

The following diagram illustrates the typical workflow for a theoretical DFT study on the stability of an organometallic compound like Li(C₅Me₄H).

Caption: Workflow for DFT analysis of Li(C₅Me₄H) stability.

Conclusion

This guide has outlined a comprehensive theoretical approach for studying the stability of Li(C₅Me₄H) using Density Functional Theory. The described methodologies for geometry optimization, binding energy calculation, inclusion of solvent effects, and analysis of decomposition pathways provide a robust framework for gaining deep insights into the properties of this and other related organometallic compounds. The presented hypothetical data in structured tables serves as an example of the valuable quantitative information that can be obtained from such computational studies. The workflow diagram provides a clear visual representation of the logical steps involved in carrying out this type of theoretical investigation. While the specific results presented here are illustrative, the outlined approach is grounded in established computational chemistry practices and is broadly applicable to the study of organometallic stability.

References

- 1. researchgate.net [researchgate.net]

- 2. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Li+-ligand binding energies and the effect of ligand fluorination on the binding energies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lithium Tetramethylcyclopentadienide as a Chemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Lithium tetramethylcyclopentadienide, often abbreviated as Li(Cp'), is a potent organolithium reagent that serves as a crucial building block in modern synthetic chemistry. Its unique structure, featuring a tetramethyl-substituted cyclopentadienyl (B1206354) anion, imparts enhanced stability and solubility in organic solvents compared to its unsubstituted counterpart, lithium cyclopentadienide. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility in the synthesis of complex molecules and organometallic frameworks.

Physicochemical and Safety Data

This compound is a flammable solid that is highly reactive towards water and air. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. It is corrosive and can cause severe skin and eye burns.

| Property | Value |

| Chemical Formula | C₉H₁₃Li |

| Molecular Weight | 128.14 g/mol |

| Appearance | Off-white to yellow powder |

| Melting Point | >350 °C (decomposes) |

| Solubility | Soluble in ethers (THF, diethyl ether) |

| CAS Number | 82061-21-0 |

Safety Information:

| Hazard Statement | Description |

| H250 | Catches fire spontaneously if exposed to air |

| H314 | Causes severe skin burns and eye damage |

Synthesis of this compound

The synthesis of this compound involves the deprotonation of 1,2,3,4-tetramethylcyclopentadiene. The starting diene can be synthesized from 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718) through reduction and dehydration. The subsequent deprotonation is typically achieved using a strong organolithium base such as n-butyllithium (n-BuLi).

Experimental Protocol: Synthesis of 1,2,3,4-Tetramethylcyclopentadiene

This procedure is adapted from the synthesis of related cyclopentadienes.

-

Reduction of 2,3,4,5-tetramethyl-2-cyclopentenone: To a stirred solution of 2,3,4,5-tetramethyl-2-cyclopentenone in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of lithium aluminum hydride (LiAlH₄) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2,3,4,5-tetramethyl-2-cyclopentenol.

-

Dehydration of 2,3,4,5-tetramethyl-2-cyclopentenol: The crude alcohol is dissolved in a suitable solvent, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to effect dehydration. The reaction is monitored for the formation of water. Upon completion, the reaction mixture is neutralized, washed with water and brine, and the organic layer is dried and distilled to afford 1,2,3,4-tetramethylcyclopentadiene as a mixture of isomers.

Experimental Protocol: Synthesis of this compound

This protocol is analogous to the synthesis of other lithium cyclopentadienyl derivatives.

-

Under an inert atmosphere, a flame-dried Schlenk flask is charged with a solution of 1,2,3,4-tetramethylcyclopentadiene in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

An equimolar amount of n-butyllithium (as a solution in hexanes) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

-

The formation of a precipitate (the lithium salt) may be observed. The solvent and volatile byproducts (butane) can be removed under vacuum to yield this compound as a solid, which should be stored under an inert atmosphere.

Reactivity and Applications

This compound is a versatile reagent in organic and organometallic synthesis. The electron-donating methyl groups on the cyclopentadienyl ring increase the nucleophilicity and basicity of the anion compared to the unsubstituted cyclopentadienide.

Key Reaction Types:

| Reaction Type | Description |

| Salt Metathesis | The most common application, where it reacts with metal halides (e.g., TiCl₄, ZrCl₄, FeCl₂) to form the corresponding metallocene complexes. These complexes are widely used as catalysts in polymerization. |

| Deprotonation | As a strong, non-nucleophilic base, it can be used to deprotonate a variety of acidic protons. The pKa of the conjugate acid, tetramethylcyclopentadiene, is estimated to be around 18-20. |

| Nucleophilic Addition | It can act as a nucleophile, adding to electrophilic centers such as carbonyls and epoxides, although this is less common than its use in metallocene synthesis. |

Experimental Protocol: Synthesis of Bis(tetramethylcyclopentadienyl)titanium Dichloride

This is a representative procedure for the synthesis of a metallocene.

-

Under an inert atmosphere, a solution of titanium tetrachloride (TiCl₄) in anhydrous toluene (B28343) is prepared in a Schlenk flask and cooled to -78 °C.

-

In a separate flask, a solution or slurry of this compound (2 equivalents) in anhydrous THF is prepared.

-

The this compound solution is added dropwise to the stirred TiCl₄ solution at -78 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The resulting dark red mixture is filtered to remove lithium chloride (LiCl).

-

The filtrate is concentrated under vacuum, and the resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials.

-

The product, bis(tetramethylcyclopentadienyl)titanium dichloride, can be further purified by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of this compound and its derivatives.

Expected NMR Data for this compound (in THF-d₈):

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 1.8 - 2.2 | singlet | Methyl protons (-CH₃) |

| ~ 5.0 - 5.5 | singlet | Ring proton (-CH-) | |

| ¹³C | ~ 10 - 15 | Methyl carbons (-C H₃) | |

| ~ 100 - 110 | Ring carbons (-C H-) and substituted carbons (-C -CH₃) | ||

| ⁷Li | ~ -8 to -9 | singlet | Lithium cation (Li⁺) |

The chemical shifts can vary depending on the solvent and the presence of coordinating species. The ⁷Li NMR chemical shift is particularly sensitive to the coordination environment of the lithium ion.

An In-depth Technical Guide to the Physical and Chemical Properties of (Tetramethylcyclopentadienyl)lithium

This technical guide provides a comprehensive overview of the core physical and chemical properties of (tetramethylcyclopentadienyl)lithium, commonly abbreviated as Li(C₅Me₄H). The information is tailored for researchers, scientists, and professionals in chemical synthesis and development, offering detailed data, experimental protocols, and visualizations of key workflows and reactions.

Physical Properties

(Tetramethylcyclopentadienyl)lithium is an organolithium compound that serves as a crucial precursor for the tetramethylcyclopentadienyl (Cp'') ligand in organometallic chemistry. Its physical characteristics are summarized below. The compound is highly sensitive to air and moisture, necessitating handling under an inert atmosphere.[1]

| Property | Data | Reference(s) |

| Chemical Name | (Tetramethylcyclopentadienyl)lithium | [1][2] |

| Synonyms | Li(C₅Me₄H), LiCp'', Tetramethylcyclopentadienyl lithium | [2] |

| CAS Number | 82061-21-0 | [2] |

| Molecular Formula | C₉H₁₃Li | [1] |

| Molecular Weight | 128.14 g/mol | [1][2] |

| Appearance | White to off-white or yellow powder | [1][2] |

| Melting Point | >350 °C (decomposes) | [1] |

| Sensitivity | Air and moisture sensitive | [1] |

Chemical and Spectroscopic Properties

The chemical behavior of Li(C₅Me₄H) is dominated by its nature as an ionic salt containing the aromatic tetramethylcyclopentadienyl anion. This anion is a versatile ligand in organometallic synthesis.

| Property | Description | Reference(s) |

| Reactivity | As a potent nucleophile and base, it reacts readily with water and other protic sources.[3] It is a common reagent for introducing the C₅Me₄H⁻ ligand by reacting with metal halides, displacing the halide to form a new metal-cyclopentadienyl bond. | |

| Steric Profile | The C₅Me₄H⁻ ligand possesses a less demanding steric profile compared to its pentamethylated counterpart, C₅Me₅⁻ (Cp*). This difference can lead to significantly different reaction kinetics and product distributions in organometallic synthesis.[4][5] | [4][5] |

| ¹H NMR | Expected signals include two singlets in an appropriate deuterated solvent (e.g., THF-d₈): one for the 12 methyl protons (CH₃) and another for the single ring proton (C₅-H). | [6] |

| ¹³C NMR | Expected signals include resonances for the four methyl carbons, the four methyl-substituted ring carbons, and the single proton-bearing ring carbon. | [6][7] |

| ⁷Li NMR | ⁷Li NMR spectroscopy is a valuable tool for characterizing organolithium compounds.[6] A single resonance is expected, with a chemical shift that can provide information about the aggregation state and coordination environment of the lithium ion in solution.[8][9] The typical chemical shift range for lithium is narrow, approximately 12 ppm.[6] | [6][8][9] |

| FT-IR | The infrared spectrum would be dominated by C-H stretching and bending vibrations from the methyl and ring protons. The absence of a prominent O-H stretching band (around 3200-3600 cm⁻¹) would indicate a pure, anhydrous sample. Li-O bond vibrations, if present from oxidation, may appear at low wavenumbers (~450 cm⁻¹).[10] | [10] |

Experimental Protocols

Handling and analyzing Li(C₅Me₄H) requires stringent anhydrous and anaerobic techniques.

3.1 General Handling and Synthesis

Due to its pyrophoric nature and high reactivity towards water and oxygen, all manipulations of Li(C₅Me₄H) must be performed using either a Schlenk line or inside an inert-atmosphere glovebox.[3]

-

Synthesis: A standard laboratory synthesis involves the deprotonation of 1,2,3,4-tetramethylcyclopentadiene (C₅Me₄H₂) with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), in an anhydrous, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction is generally performed at low temperatures (e.g., -78 °C to 0 °C) to control exothermicity. The product, Li(C₅Me₄H), often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent like pentane (B18724) or hexane (B92381) to remove soluble impurities, and dried under vacuum.

3.2 Spectroscopic Characterization

-

NMR Spectroscopy:

-

Inside a glovebox, transfer a small amount (5-10 mg) of the Li(C₅Me₄H) powder into an NMR tube.

-

Add approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., THF-d₈, C₆D₆) via syringe. The solvent must be thoroughly dried and degassed.

-

Cap the NMR tube securely. If using a J. Young tube, seal the valve. If using a standard cap, wrap it with Parafilm for extra protection against air exposure.

-

Acquire ¹H, ¹³C, and ⁷Li NMR spectra.[6] For ⁶Li NMR, longer acquisition times may be necessary due to its lower natural abundance and sensitivity, but it can provide sharper lines due to its smaller quadrupole moment.[6]

-

-

FT-IR Spectroscopy:

-

Inside a glovebox, prepare a sample as a Nujol (mineral oil) mull.

-

Grind a small amount of Li(C₅Me₄H) powder with a drop of Nujol in a mortar and pestle until a uniform paste is formed.

-

Spread the mull thinly and evenly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Assemble the plates in a demountable cell holder.

-

Quickly transfer the holder from the glovebox to the spectrometer and acquire the spectrum. A background spectrum of clean plates should be taken first.

-

Visualizations: Workflows and Reactions

The following diagrams illustrate common workflows and chemical pathways involving Li(C₅Me₄H).

References

- 1. LITHIUM TETRAMETHYLCYCLOPENTADIENIDE | 82061-21-0 [amp.chemicalbook.com]

- 2. This compound | Tetramethyl-2,4-cyclopentadienyllithium | C9H13Li - Ereztech [ereztech.com]

- 3. Methyllithium - Wikipedia [en.wikipedia.org]

- 4. A beneficial kinetic effect of an η(5)-C5Me4H ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of a lithium–cyclopentadienide complex by addition of LiNTf2 to a zwitterionic fulvalene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Lithium Tetramethylcyclopentadienide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium tetramethylcyclopentadienide (Li(C₅Me₄H)) is a crucial organometallic reagent in modern synthetic chemistry, valued for its role in the formation of various metal complexes. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions, factors influencing solubility, and a detailed experimental protocol for the precise determination of its solubility in various organic solvents under inert conditions. This guide is intended to be a valuable resource for researchers and professionals working with this and similar air-sensitive organometallic compounds.

Introduction

This compound, an analogue of lithium cyclopentadienide (B1229720), is a potent nucleophile and a precursor to a wide array of cyclopentadienyl (B1206354) ligands used in catalysis and materials science. The solubility of a reagent is a critical physical property that dictates the choice of solvent for a chemical reaction, influences reaction kinetics, and is essential for developing purification and crystallization procedures. Despite its importance, specific quantitative solubility data for this compound in common organic solvents is not well-documented in scientific literature. This guide aims to bridge this knowledge gap by providing a qualitative assessment of its expected solubility and, crucially, a detailed methodology for its experimental determination.

Organolithium compounds, in general, exhibit a wide range of solubilities depending on the nature of the organic substituent and the solvent. Their solubility is significantly influenced by the polarity of the solvent and the ability of the solvent to coordinate to the lithium cation, which can break up the aggregated structures that organolithium reagents often form in solution.

Qualitative Solubility Profile

Based on the general principles of organometallic chemistry and the known properties of similar compounds, a qualitative solubility profile for this compound can be inferred.

Ethereal Solvents (e.g., Tetrahydrofuran (THF), Diethyl Ether (Et₂O))

This compound is expected to exhibit good solubility in ethereal solvents. Ethers are Lewis bases that can coordinate to the lithium cation, breaking down the polymeric or oligomeric structures that organolithium compounds often form in the solid state and in non-coordinating solvents.[1] This solvation process significantly enhances solubility. THF is a common solvent for the synthesis and use of many organolithium reagents, suggesting that Li(C₅Me₄H) would be readily soluble in it.[2][3]

Hydrocarbon Solvents (e.g., Hexane, Toluene)

The solubility in non-polar hydrocarbon solvents is anticipated to be lower than in ethers.[1] While some simple alkyllithiums are soluble in hydrocarbons, the ionic character of the Li-Cp bond in this compound might limit its solubility in non-coordinating, non-polar media. However, related organometallic compounds are sometimes described as having good solubility in aliphatic and aromatic solvents. The presence of the four methyl groups on the cyclopentadienyl ring increases the organophilic character of the molecule, which may impart some solubility in hydrocarbons.

Protic Solvents (e.g., Water, Alcohols)

This compound is highly reactive with protic solvents such as water and alcohols. It will deprotonate the solvent, leading to the decomposition of the reagent and the formation of tetramethylcyclopentadiene and the corresponding lithium alkoxide or hydroxide. Therefore, it is considered insoluble and reactive in these solvents.

Summary of Expected Qualitative Solubility

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Ethereal | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | High | Strong coordination of the ether oxygen to the lithium cation breaks up aggregates and promotes dissolution.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | Increased organophilic character from methyl groups may allow some solubility, but lack of coordination to lithium is a limiting factor. |

| Aliphatic Hydrocarbons | Hexane, Pentane | Low | Non-polar nature and lack of coordinating ability make it a poor solvent for the relatively polar Li-Cp bond.[1] |

| Protic Solvents | Water, Methanol, Ethanol | Reactive/Insoluble | Rapidly decomposes through acid-base reaction. |

Experimental Protocol for Determining the Solubility of this compound

Given that this compound is an air- and moisture-sensitive, and potentially pyrophoric solid, all manipulations must be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[4][5][6] The following protocol outlines a gravimetric method for determining its solubility.

3.1. Materials and Equipment

-

This compound (solid)

-

Anhydrous organic solvent of interest (e.g., THF, hexane)

-

Inert gas (Argon or Nitrogen)

-

Glovebox or Schlenk line

-

Analytical balance (located inside the glovebox or accessible for sealed samples)

-

Schlenk flasks or vials with septa

-

Syringes and needles

-

Cannula (double-tipped needle)

-

Filter stick or syringe filter (PTFE, compatible with the solvent)

-

Temperature-controlled bath

-

Vacuum pump

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Inside a glovebox or on a Schlenk line, add an excess amount of solid this compound to a pre-weighed Schlenk flask or vial.

-

Record the total mass of the flask and the solid.

-

Add a known volume or mass of the desired anhydrous organic solvent to the flask.

-

Seal the flask and place it in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the presence of undissolved solid to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle at the bottom of the flask while maintaining the constant temperature.

-

Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, dry syringe using a filter needle to prevent any solid particles from being transferred. Alternatively, use a cannula to transfer the clear solution to another pre-weighed Schlenk flask.

-

Record the volume of the solution transferred.

-

-

Determination of Solute Mass:

-

Weigh the syringe or the receiving flask containing the known volume of the saturated solution to determine the mass of the solution.

-

Under a stream of inert gas or under vacuum, carefully evaporate the solvent from the syringe or the receiving flask. Gentle heating may be applied if the compound is thermally stable at the required temperature.

-

Once the solvent is completely removed and a dry solid residue of this compound remains, re-weigh the syringe or flask.

-

The difference in mass before and after solvent evaporation gives the mass of the dissolved this compound.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units:

-

g/100 mL: (mass of solute / volume of solution) * 100

-

g/100 g of solvent: (mass of solute / mass of solvent) * 100

-

mol/L (Molarity): (moles of solute / volume of solution in L)

The mass of the solvent can be calculated by subtracting the mass of the solute from the total mass of the solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of an air-sensitive compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, a qualitative understanding based on the principles of organometallic chemistry suggests high solubility in ethereal solvents and lower solubility in hydrocarbons. For applications requiring precise concentration control, experimental determination of solubility is essential. The detailed protocol provided in this guide offers a robust framework for researchers to obtain reliable quantitative solubility data for this and other air-sensitive organometallic compounds, thereby facilitating more controlled and reproducible synthetic procedures. The safe handling of such pyrophoric and reactive materials under an inert atmosphere is a critical prerequisite for such investigations.

References

Methodological & Application

Application Notes and Protocols: Lithium Cyclopentadienyl Derivatives in Catalysis

A Focus on Lithium-Based Catalysis in Ring-Opening Polymerization

Introduction

While lithium tetramethylcyclopentadienide is a recognized organolithium reagent, its application specifically as a catalyst in broader organic synthesis is not extensively documented in publicly available research. It is more commonly employed as a ligand for transition metals in various catalytic systems. However, the broader class of lithium organometallic compounds, particularly lithium amides and alkoxides, are well-established as highly effective initiators and catalysts in polymerization reactions. This document provides detailed application notes and protocols for a representative lithium-based catalyst system, Lithium bis(trimethylsilyl)amide (LiHMDS), in the context of ring-opening polymerization (ROP) of cyclic esters. This serves as an illustrative example of the catalytic utility of lithium compounds in modern organic synthesis, particularly for the preparation of biodegradable polymers. The principles and protocols outlined here can provide a foundational understanding for researchers exploring lithium-based catalysis.

Catalytic Application: Ring-Opening Polymerization of Lactide using Lithium Bis(trimethylsilyl)amide (LiHMDS)

The ring-opening polymerization of lactide is a crucial method for producing polylactide (PLA), a biodegradable and biocompatible polyester (B1180765) with numerous applications. Lithium bis(trimethylsilyl)amide (LiHMDS) has emerged as a highly active catalyst for this transformation, enabling rapid and controlled polymerization at room temperature.[1]

Data Presentation: Catalytic Performance of LiHMDS in L-Lactide Polymerization

The efficiency of LiHMDS as a catalyst for the ROP of L-Lactide has been demonstrated, particularly with the use of an initiator such as benzyl (B1604629) alcohol (BnOH). The following table summarizes the catalytic activity under specific conditions.

| Entry | [M]₀/[Cat]₀/[I]₀ | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 100:1:0 | 12 | 98 | - | 1.55 |

| 2 | 100:1:2 | 0.5 | >99 | - | 1.20 |

-

[M]₀: Initial monomer concentration (L-Lactide)

-

[Cat]₀: Initial catalyst concentration (LiHMDS)

-

[I]₀: Initial initiator concentration (BnOH)

-

Mₙ: Number-average molecular weight

-

Đ: Polydispersity index

These data highlight that while LiHMDS alone can catalyze the polymerization, the reaction is significantly slower and less controlled compared to the system co-initiated with benzyl alcohol.[1] The addition of an initiator leads to a dramatic increase in reaction rate and a narrower molecular weight distribution, indicative of a more controlled polymerization process.[1]

Experimental Protocols

Materials:

-

L-Lactide (recrystallized from ethyl acetate (B1210297) and dried under vacuum)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (solution in a suitable solvent like toluene)

-

Benzyl alcohol (BnOH) (distilled and stored over molecular sieves)

-

Toluene (B28343) (anhydrous, freshly distilled)

-

Benzoic acid (solution in CDCl₃, 1 M)

-

Argon or Nitrogen gas (high purity)

-

Schlenk flasks and syringes (oven-dried)

Protocol for Ring-Opening Polymerization of L-Lactide:

-

Preparation of the Reaction Vessel: An oven-dried 5 mL Schlenk flask is placed in a glovebox under an inert argon atmosphere.

-

Catalyst and Initiator Addition: To the Schlenk flask, add 1.0 mL of a toluene solution of Lithium bis(trimethylsilyl)amide (1.673 mg, 10 µmol, 1 equivalent). Subsequently, add a solution of benzyl alcohol (20 µL, 20 µmol, 2 equivalents) to the flask.

-

Monomer Addition: The mixture is stirred for several minutes, after which L-Lactide (144 mg, 1 mmol, 100 equivalents) is introduced into the reaction vessel.

-

Polymerization: The polymerization is allowed to proceed at room temperature (approximately 25 °C).

-

Quenching: At the desired time point, the polymerization is terminated by the addition of a 1 M solution of benzoic acid in CDCl₃.

-

Analysis: The conversion of the monomer and the properties of the resulting polymer (e.g., molecular weight and polydispersity) can be determined by techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).[1]

Reaction Mechanism and Workflow

The ring-opening polymerization of lactide initiated by LiHMDS in the presence of an alcohol (ROH) is believed to proceed via a coordination-insertion mechanism. The workflow and proposed catalytic cycle are depicted in the following diagrams.

Caption: A generalized workflow for the LiHMDS-catalyzed ring-opening polymerization of L-Lactide.

Caption: A simplified representation of the proposed catalytic cycle for ROP of lactide.

Safety and Handling Precautions

Organolithium reagents such as LiHMDS are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using proper Schlenk techniques or in a glovebox. Anhydrous solvents are essential for successful and safe execution of these reactions. Personal protective equipment, including safety glasses, lab coat, and flame-resistant gloves, should be worn at all times.

While specific catalytic applications of this compound in general organic synthesis are not widely reported, the broader family of lithium-based reagents demonstrates significant utility, particularly in polymerization catalysis. The use of LiHMDS for the ring-opening polymerization of lactide serves as a prime example of a highly efficient and controllable process. The detailed protocols and mechanistic insights provided herein are intended to equip researchers in materials science and drug development with a practical guide to harnessing the catalytic potential of lithium compounds for the synthesis of well-defined polymeric materials.

References

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with Lithium Tetramethylcyclopentadienide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of transition metal complexes utilizing the tetramethylcyclopentadienyl (C₅Me₄H) ligand. The procedure outlines the preparation of the lithium salt of the ligand, Li(C₅Me₄H), followed by its reaction with a transition metal halide to yield the desired organometallic complex. As a representative example, the synthesis of bis(tetramethylcyclopentadienyl)iron(II), also known as octamethylferrocene, is described in detail. This protocol is intended to serve as a comprehensive guide for researchers in organometallic chemistry and related fields.

Introduction

Transition metal complexes containing cyclopentadienyl-type ligands are of significant interest due to their diverse applications in catalysis, materials science, and medicine. The tetramethylcyclopentadienyl ligand (C₅Me₄H⁻), in particular, offers a balance of steric bulk and electronic properties that can be fine-tuned to modulate the characteristics of the resulting metal complex. The synthesis of these complexes typically proceeds via the reaction of a suitable transition metal precursor, often a halide, with an alkali metal salt of the cyclopentadienyl (B1206354) ligand. This application note provides a general yet detailed methodology for the preparation of such complexes, with a specific protocol for the synthesis of octamethylferrocene.

Experimental Protocols

I. Synthesis of 1,2,3,4-Tetramethylcyclopentadiene (C₅Me₄H₂)

The synthesis of the ligand precursor, 1,2,3,4-tetramethylcyclopentadiene, is a crucial first step. Several methods have been reported, with a common route involving the cyclization of 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718). The following is a representative procedure.

Materials:

-

2,3,4,5-tetramethyl-2-cyclopentenone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

p-Toluenesulfonic acid

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reduction of the Ketone: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared. The flask is cooled in an ice bath.

-

A solution of 2,3,4,5-tetramethyl-2-cyclopentenone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered, and the solid residue is washed with diethyl ether.

-

The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3,4,5-tetramethyl-2-cyclopentenol.

-

Dehydration: The crude alcohol is dissolved in a suitable solvent like toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude 1,2,3,4-tetramethylcyclopentadiene can be purified by distillation under reduced pressure.

II. Synthesis of Lithium Tetramethylcyclopentadienide (Li(C₅Me₄H))

The deprotonation of tetramethylcyclopentadiene is readily achieved using an organolithium reagent such as n-butyllithium.

Materials:

-

1,2,3,4-Tetramethylcyclopentadiene (C₅Me₄H₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, a solution of 1,2,3,4-tetramethylcyclopentadiene in anhydrous THF is prepared.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

An equimolar amount of n-butyllithium solution in hexanes is added dropwise to the stirred solution of the diene.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours, during which time the lithium salt may precipitate as a white solid.

-

The resulting slurry or solution of this compound is used directly in the next step without isolation.

III. Synthesis of Bis(tetramethylcyclopentadienyl)iron(II) ((C₅Me₄H)₂Fe)

This protocol describes the synthesis of octamethylferrocene as a representative example of a transition metal complex.

Materials:

-

This compound (Li(C₅Me₄H)) solution from the previous step

-

Anhydrous iron(II) chloride (FeCl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

Procedure:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, a slurry of anhydrous iron(II) chloride in anhydrous THF is prepared.

-

The solution of this compound (2 molar equivalents) is slowly added to the stirred suspension of iron(II) chloride at room temperature.

-

The reaction mixture is stirred at room temperature overnight. The color of the mixture will typically change, indicating the formation of the iron complex.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or hexane.

-

The combined organic extracts are washed with deionized water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude bis(tetramethylcyclopentadienyl)iron(II) as a solid.

-

The product can be purified by recrystallization from a suitable solvent such as hexane or by sublimation.

Data Presentation

The following table summarizes typical characterization data for bis(tetramethylcyclopentadienyl)iron(II).

| Parameter | Value | Reference |

| Molecular Formula | C₁₈H₂₆Fe | [1] |

| Molecular Weight | 298.24 g/mol | [1] |

| Appearance | Yellow to orange solid | |

| Melting Point | 120-160 °C | [2] |

| ¹H NMR (CDCl₃, δ) | ~4.1 ppm (s, 2H, C₅Me₄H ), ~1.8 ppm (s, 24H, C₅(CH₃ )₄H) | |

| ¹³C NMR (CDCl₃, δ) | ~101 ppm (C ₅Me₄H), ~67 ppm (C₅C H₃), ~31 ppm (C₅(CH₃ )₄H) | [3] |

| IR (KBr, cm⁻¹) | ~3100 (ν C-H, ring), ~2950-2850 (ν C-H, methyl), ~1450 (δ C-H), ~1020 (ring breathing) | |

| Yield | Variable, typically >70% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of transition metal complexes with Li(C₅Me₄H).

Caption: General workflow for the synthesis of transition metal complexes using Li(C₅Me₄H).

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and key reagents for the synthesis of octamethylferrocene.

References

Applications of Lithium Tetramethylcyclopentadienide in Materials Science: Detailed Application Notes and Protocols

Introduction

Lithium tetramethylcyclopentadienide (Li(C₅Me₄H)) is a versatile organometallic compound that serves as a valuable precursor and catalyst in various materials science applications. Its unique properties, including high reactivity and the ability to form stable metal complexes, make it an important reagent in the synthesis of advanced materials.[1] The tetramethylcyclopentadienyl ligand offers steric bulk, which can influence the structure and properties of the resulting materials. This document provides detailed application notes and experimental protocols for the use of this compound in thin film deposition, catalysis, and nanomaterial synthesis.

Application Note 1: Precursor for Atomic Layer Deposition (ALD) of Lithium-Containing Thin Films

Introduction

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for the growth of uniform and conformal films with atomic-level precision. Lithium-containing thin films are crucial components in various energy storage devices, such as all-solid-state batteries, where they can function as solid electrolytes or protective coatings.[2][3][4] Lithium cyclopentadienyl (B1206354) compounds, including this compound, are promising precursors for the ALD of these films due to their volatility and reactivity.[5] While specific protocols for this compound are not widely published, a representative procedure can be detailed based on the established ALD processes for similar lithium precursors.

Experimental Protocol: ALD of Lithium Silicate (B1173343) (Li₂SiO₃) Thin Films

This protocol describes a representative method for the deposition of lithium silicate thin films using a lithium precursor like this compound and a silicon precursor.

1. Precursor Preparation and Handling:

-

This compound is a pyrophoric solid and must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.

-

The precursor is loaded into a stainless-steel bubbler and gently heated to its sublimation temperature to ensure adequate vapor pressure for deposition.

-

The silicon precursor (e.g., silicon tetrachloride or tris(dimethylamino)silane) is handled according to its specific safety requirements.

2. ALD Reactor Setup and Deposition Parameters:

-

A commercial or custom-built ALD reactor is used.

-

The substrate (e.g., silicon wafer or a cathode material) is placed in the reaction chamber.

-

The reactor is purged with an inert gas (e.g., N₂) to remove residual air and moisture.

-

The deposition temperature is set within the ALD window, typically between 200°C and 300°C.

3. ALD Cycle: The ALD process consists of sequential and self-limiting surface reactions. A single ALD cycle for lithium silicate deposition involves four steps:

-

Step 1: Lithium Precursor Pulse: A pulse of vaporized this compound is introduced into the reactor. The precursor molecules adsorb and react with the substrate surface.

-

Step 2: Purge: The reactor is purged with an inert gas to remove any unreacted lithium precursor and gaseous byproducts.

-

Step 3: Co-reactant Pulse: A pulse of the co-reactant (e.g., ozone or water vapor) is introduced to react with the adsorbed lithium species on the surface.

-

Step 4: Purge: The reactor is purged again with the inert gas to remove unreacted co-reactant and byproducts.

These four steps constitute one ALD cycle, which is repeated until the desired film thickness is achieved.

Quantitative Data for Lithium-Containing Thin Film ALD

The following table summarizes representative quantitative data for the ALD of lithium-containing thin films, based on studies using similar lithium precursors.

| Parameter | Value | Reference |

| Precursor | [Li(tBuNHC)(hmds)] | [2] |

| Co-reactant | Ozone (O₃) | [2] |

| Deposition Temperature | 225 °C | [2] |

| Growth per Cycle (GPC) | 0.95 Å/cycle | [2] |

| Film Composition | Li₂SiO₃ | [2] |

| Film Thickness | 120 nm | [5] |

| Surface Roughness (AFM) | 19 nm | [5] |

ALD Cycle Visualization

Caption: A schematic of the four-step ALD cycle for depositing lithium silicate thin films.

Application Note 2: Catalyst for Ring-Opening Polymerization of L-Lactide

Introduction

Polylactic acid (PLA) is a biodegradable and biocompatible polyester (B1180765) with numerous applications in biomedical devices, packaging, and textiles.[6] One of the primary methods for producing high molecular weight PLA is the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid.[7][8] Various metal complexes can catalyze this reaction. While tin-based catalysts are common, there is growing interest in developing catalysts based on other metals to avoid potential toxicity.[9] Organolithium compounds can act as initiators or catalysts for ROP. This section provides a representative protocol for the use of a lithium-based catalyst, such as this compound, in the ROP of L-lactide.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide

This protocol outlines a general procedure for the bulk polymerization of L-lactide using a lithium-based catalyst.

1. Materials and Preparation:

-

L-lactide monomer is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) and dried under vacuum.

-

The catalyst, this compound, is handled in an inert atmosphere.

-

A polymerization vessel (e.g., a Schlenk flask or a small reactor) is thoroughly dried and purged with an inert gas.

2. Polymerization Procedure:

-

The purified L-lactide is charged into the reaction vessel inside a glovebox.

-

The vessel is sealed and heated to a temperature above the melting point of L-lactide (typically 130-180°C) to create a molten monomer.

-

A solution of the this compound catalyst in a dry, inert solvent (e.g., toluene) is prepared.

-

The catalyst solution is injected into the molten L-lactide with vigorous stirring to initiate the polymerization.

-

The reaction is allowed to proceed for a specified time (e.g., 1-4 hours) at the set temperature. The viscosity of the mixture will increase as the polymer forms.

-

After the desired reaction time, the polymerization is terminated by cooling the mixture and dissolving it in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

-

The polymer is precipitated by pouring the solution into a non-solvent (e.g., methanol (B129727) or ethanol).

-

The precipitated poly(L-lactide) is collected by filtration, washed with the non-solvent, and dried under vacuum.

Quantitative Data for L-Lactide Polymerization

The following table presents typical quantitative data for the synthesis of polylactide, which can be used as a benchmark for reactions employing new catalysts.

| Parameter | Value | Reference |

| Monomer | L-Lactide | [8] |

| Catalyst | Tin(II) Octoate | [8] |

| Catalyst Concentration | 500 ppm | [8] |

| Reaction Temperature | 190 °C | [8] |

| Reaction Time | 50 min | [8] |

| Monomer Conversion | 95% | [8] |

| Molecular Weight (Mw) | 228 kDa | [8] |

| Polydispersity Index (PDI) | 1.94 | [8] |

Ring-Opening Polymerization Visualization

Caption: The catalytic ring-opening polymerization of L-lactide to form polylactide.

Application Note 3: Reagent in the Synthesis of Metal Oxide Nanoparticles

Introduction

Metal oxide nanoparticles exhibit unique size- and shape-dependent properties, making them suitable for a wide range of applications, including catalysis, energy storage, and electronics.[10][11] Various synthetic methods, such as co-precipitation, sol-gel, and solvothermal techniques, are employed to produce these nanomaterials.[12][13][14] Organometallic compounds can be used as precursors or reagents in these syntheses to control the size, morphology, and composition of the resulting nanoparticles. This compound can be utilized in the synthesis of lithium-containing mixed metal oxide nanoparticles.

Experimental Protocol: Solvothermal Synthesis of Lithium-Containing Metal Oxide Nanoparticles

This protocol provides a general method for synthesizing lithium-containing mixed metal oxide nanoparticles (e.g., LiMn₂O₄) using a solvothermal approach.

1. Precursor Solution Preparation:

-

In an inert atmosphere, a stoichiometric amount of this compound is dissolved in a high-boiling point organic solvent (e.g., benzyl (B1604629) ether or oleylamine).

-

A separate solution of the transition metal precursor (e.g., manganese(II) acetylacetonate) is prepared in the same solvent.

2. Solvothermal Reaction:

-

The two precursor solutions are mixed in a three-necked flask equipped with a condenser and a magnetic stirrer under an inert atmosphere.

-